1,3-Diphenylurea-d10

Description

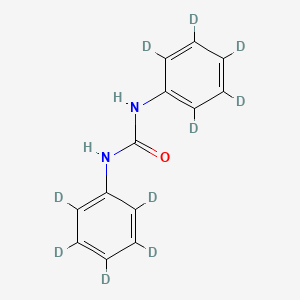

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2,3,4,5,6-pentadeuteriophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEHVDNNLFDJLR-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)NC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1,3-Diphenyl-d10-urea: Properties, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Diphenyl-d10-urea, a deuterated analogue of 1,3-Diphenylurea. Its primary application lies in its use as an internal standard for highly sensitive and accurate quantitative analyses by mass spectrometry. This document details its physicochemical properties, outlines a typical experimental protocol for its use in pharmacokinetic studies, and provides visual workflows to aid in experimental design.

Core Data Presentation

The following tables summarize the key quantitative data for 1,3-Diphenyl-d10-urea.

Table 1: Chemical Identifiers and Core Properties

| Property | Value |

| CAS Number | 108009-46-7 |

| Molecular Formula | C₁₃H₂D₁₀N₂O |

| Molecular Weight | 222.31 g/mol |

| Appearance | White to off-white solid |

| Synonyms | N,N'-Diphenylurea-d10, Carbanilide-d10 |

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | 239-241 °C |

| Boiling Point | 262 °C |

| Density | 1.32 g/cm³ |

| Solubility | Moderately soluble in organic solvents like ethanol and methanol; sparingly soluble in water. |

Experimental Protocols

The primary application of 1,3-Diphenyl-d10-urea is as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Below is a detailed methodology adapted from a study quantifying a related diphenylguanidine compound in a biological matrix, illustrating a typical workflow.[1]

Protocol: Quantification of an Analyte in Human Urine using 1,3-Diphenyl-d10-urea as an Internal Standard by LC-MS/MS

1. Materials and Reagents:

-

1,3-Diphenyl-d10-urea (Internal Standard, IS)

-

Analyte of interest (e.g., 1,3-Diphenylurea or a derivative)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (analytical grade)

-

Ammonium formate (analytical grade)

-

Human urine samples (blank and study samples)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

Polypropylene tubes (15 mL)

2. Standard and Sample Preparation:

-

Stock Solutions: Prepare individual stock solutions of the analyte and 1,3-Diphenyl-d10-urea in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create calibration standards. Prepare a working solution of the internal standard in methanol.

-

Sample Fortification: For method validation, fortify pooled blank human urine with the analyte at various concentrations (e.g., 1, 5, 10, 20 ng/mL).[1]

-

Sample Preparation:

-

Transfer a 500 µL aliquot of a urine sample into a 15 mL polypropylene tube.

-

Spike the sample with a known amount of the 1,3-Diphenyl-d10-urea internal standard solution (e.g., 2.5 ng).[1]

-

Vortex the sample and let it equilibrate at room temperature for 30 minutes.

-

Condition an SPE cartridge according to the manufacturer's instructions.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge to remove interfering matrix components.

-

Elute the analyte and internal standard from the cartridge with an appropriate solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

-

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 column (e.g., Kromasil C18).

-

Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate for analytical LC.

-

Injection Volume: A small volume of the reconstituted sample (e.g., 5-10 µL).

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte and 1,3-Diphenyl-d10-urea.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard in quantitative analysis.

References

In-Depth Technical Guide to the Synthesis of Deuterated Diphenylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of deuterated diphenylurea, with a particular focus on the preparation of deuterated analogues of multi-kinase inhibitors like Sorafenib. Deuteration, the selective replacement of hydrogen with its heavy isotope deuterium, is a strategic approach in drug development to enhance pharmacokinetic and metabolic profiles. This document details synthetic methodologies, presents quantitative data, and outlines experimental protocols for the synthesis of key deuterated intermediates and the final diphenylurea compounds. Furthermore, it visualizes the synthetic workflow and the relevant biological signaling pathway to provide a complete resource for researchers in the field.

Introduction

Diphenylurea derivatives are a significant class of compounds in medicinal chemistry, known for their therapeutic potential, particularly as kinase inhibitors in oncology. The strategic incorporation of deuterium into these molecules can significantly alter their metabolic fate, often leading to improved drug efficacy and safety profiles. This is primarily due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, leading to increased drug exposure and a more favorable pharmacokinetic profile. This guide focuses on the synthetic routes to access these valuable deuterated compounds.

Synthetic Strategies and Methodologies

The synthesis of deuterated diphenylurea derivatives often involves the introduction of deuterium at specific molecular positions. A common strategy is to utilize deuterated starting materials that are incorporated into the final structure. One of the most prevalent methods for synthesizing deuterated Sorafenib analogues involves the preparation of a key deuterated intermediate, 2-(methyl-d3)isoindoline-1,3-dione.

Synthesis of Deuterated Key Intermediates

A crucial step in the synthesis of many deuterated diphenylurea compounds is the preparation of deuterated building blocks. For instance, the synthesis of deuterated Sorafenib often commences with the preparation of a deuterated methylamine source, which is then used to construct the side chain of the molecule.

Experimental Protocol: Synthesis of 2-(methyl-d3)isoindoline-1,3-dione

This intermediate is a key component for introducing a trideuterated methyl group. The synthesis can be achieved starting from deuterated methanol (CD3OD).

-

Step 1: Preparation of Deuterated Methylamine Hydrochloride. Deuterated nitromethane can be prepared by reacting nitromethane with deuterium water in the presence of a base. Subsequent reduction of the deuterated nitromethane using a reducing agent like zinc powder, magnesium powder, iron, or nickel yields deuterated methylamine or its hydrochloride salt.

-

Step 2: Synthesis of 2-(methyl-d3)isoindoline-1,3-dione. In an inert solvent such as N,N-dimethylformamide (DMF), an alkali metal salt of phthalimide is reacted with a deuterated methylating agent. Alternatively, a reaction between phthalimide, deuterated methanol, and triphenylphosphine in anhydrous tetrahydrofuran can be performed. The reaction mixture is typically stirred for a specified duration at temperatures ranging from room temperature to reflux. The product can be purified by column chromatography or recrystallization.[1]

General Synthesis of Deuterated Diphenylurea

The final assembly of the deuterated diphenylurea molecule typically involves the reaction of a deuterated amine component with an appropriate isocyanate or a phosgene equivalent.

Experimental Protocol: General Synthesis of a Deuterated Diphenylurea Derivative (e.g., Deuterated Sorafenib)

-

Formation of the Urea Linkage: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate is reacted with a deuterated amine intermediate, such as 4-(4-aminophenoxy)-N-(methyl-d3)picolinamide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.[1]

-

Alternative Urea Formation: In a phosgene-free approach, 4-chloro-3-(trifluoromethyl)aniline can be reacted with N,N'-carbonyldiimidazole to form an activated intermediate. This is then reacted with the deuterated amine component in a suitable solvent.[1]

-

Purification: The final product is typically purified by crystallization or column chromatography to yield the high-purity deuterated diphenylurea.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of a deuterated diphenylurea derivative, specifically a deuterated Sorafenib analogue.

| Step | Reactants | Solvent | Temperature | Time | Yield (%) | Purity (%) | Isotopic Enrichment (%) |

| Intermediate Synthesis | |||||||

| 4-chloro-N-(methyl-d3)picolinamide | (methyl-d3)amine hydrochloride, methyl 4-chloropicolinate hydrochloride, sodium carbonate | Dichloromethane | Room Temperature | 1 day | 86 | >98 | >99 |

| 4-(4-aminophenoxy)-N-(methyl-d3)picolinamide | 4-aminophenol, 4-chloro-N-(methyl-d3)picolinamide, potassium tert-butoxide, anhydrous potassium carbonate | N,N-Dimethylformamide | 80 °C | Overnight | - | >98 | >99 |

| Final Product Synthesis | |||||||

| Deuterated Sorafenib | 4-chloro-3-trifluoromethyl-phenylamine, N,N'-carbonyldiimidazole, 4-(4-aminophenoxy)-N-(methyl-d3)picolinamide | Dichloromethane | Room Temperature | 18 hours | >80 | >99 | >99 |

Data compiled from patent literature (e.g., EP2548867A1). Yields and other parameters can vary based on specific reaction conditions and scale.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a deuterated diphenylurea derivative, highlighting the key stages from deuterated starting materials to the final product.

Caption: Synthetic workflow for deuterated diphenylurea.

Biological Signaling Pathway

Deuterated diphenylurea derivatives, such as deuterated Sorafenib, often act as inhibitors of specific signaling pathways implicated in cancer. Sorafenib is a multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway.

Caption: Inhibition of the RAF/MEK/ERK pathway.

Conclusion

The synthesis of deuterated diphenylurea derivatives represents a valuable strategy in modern drug development. The methodologies outlined in this guide, particularly the synthesis of key deuterated intermediates, provide a clear path for researchers to access these important compounds. The provided quantitative data offers a benchmark for synthetic efficiency, and the visualized workflows and signaling pathways serve as concise and informative tools for understanding both the chemical synthesis and the biological mechanism of action of these deuterated molecules. This comprehensive guide is intended to facilitate further research and development in this promising area of medicinal chemistry.

References

1,3-Diphenyl-d10-urea molecular weight

An In-depth Technical Guide to the Molecular Weight of 1,3-Diphenyl-d10-urea

This technical guide provides a comprehensive overview of the molecular weight and related physicochemical properties of 1,3-Diphenyl-d10-urea. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. This document details the calculation and experimental determination of the molecular weight, supported by structured data tables and process diagrams.

1,3-Diphenyl-d10-urea is the deuterated form of 1,3-Diphenylurea, where ten hydrogen atoms on the phenyl rings have been replaced by deuterium.[1] This isotopic labeling makes it a valuable internal standard for quantitative analysis in techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The substitution with deuterium can influence the pharmacokinetic and metabolic profiles of the molecule, a factor of consideration in drug development.[1][2]

Physicochemical Properties

The key physicochemical properties of 1,3-Diphenyl-d10-urea are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂D₁₀N₂O | [1] |

| Molecular Weight | 222.31 g/mol | [1][3][4][5] |

| Exact Mass | 222.1577 Da | [3][4] |

| CAS Number | 108009-46-7 | [1][3][4][5] |

| Synonyms | N,N'-di(phenyl-d5)-urea, sym-Diphenylurea-d10 | [3][4] |

| Purity | 99 atom % D, min 98% Chemical Purity | [3] |

| Appearance | Solid | [1] |

Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For 1,3-Diphenyl-d10-urea, the calculation is as follows:

-

Carbon (C): 13 atoms × 12.011 u = 156.143 u

-

Hydrogen (H): 2 atoms × 1.008 u = 2.016 u

-

Deuterium (D or ²H): 10 atoms × 2.014 u = 20.140 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

-

Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight = 156.143 + 2.016 + 20.140 + 28.014 + 15.999 = 222.312 u

This calculated value is consistent with the reported molecular weight of 222.31 g/mol .[1][3][4][5] It is important to distinguish between molecular weight, which is an average based on the natural abundance of isotopes, and the monoisotopic mass (or exact mass), which is calculated using the mass of the most abundant isotope of each element. The exact mass is particularly relevant in high-resolution mass spectrometry.

Experimental Protocol: Mass Spectrometry for Molecular Weight Verification

The following is a generalized protocol for the verification of the molecular weight of 1,3-Diphenyl-d10-urea using electrospray ionization mass spectrometry (ESI-MS).

Objective: To confirm the molecular weight of 1,3-Diphenyl-d10-urea.

Materials and Reagents:

-

1,3-Diphenyl-d10-urea sample

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of 1,3-Diphenyl-d10-urea in methanol.

-

From the stock solution, prepare a 10 µg/mL working solution in 50:50 methanol/water with 0.1% formic acid.

-

-

Instrumentation Setup:

-

Calibrate the mass spectrometer according to the manufacturer's guidelines.

-

Set the ESI source to positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

-

-

Data Acquisition:

-

Infuse the working solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

-

Acquire mass spectra over a relevant m/z range (e.g., 100-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

The expected m/z for [M+H]⁺ of 1,3-Diphenyl-d10-urea is approximately 223.165 (222.1577 + 1.0073).

-

Compare the experimentally observed m/z with the theoretical value to confirm the identity and molecular weight of the compound.

-

Visualizations

The following diagrams illustrate the chemical structure and a typical experimental workflow for the analysis of 1,3-Diphenyl-d10-urea.

References

- 1. 1,3-Diphenylurea-d10 (sym-Diphenylurea-d10) | Isotope-Labeled Compounds | 108009-46-7 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1,3-Diphenyl-d10-urea | CAS 108009-46-7 | LGC Standards [lgcstandards.com]

- 4. 1,3-Diphenyl-d10-urea | CAS 108009-46-7 | LGC Standards [lgcstandards.com]

- 5. 1,3-Diphenyl-d10-urea | CAS 108009-46-7 | LGC Standards [lgcstandards.com]

A Comprehensive Technical Guide to the Physical Characteristics of 1,3-Diphenyl-d10-urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of 1,3-Diphenyl-d10-urea, a deuterated isotopologue of 1,3-Diphenylurea. The inclusion of deuterium atoms makes it a valuable tool in metabolic studies and as an internal standard in quantitative analysis. This document summarizes its key physicochemical properties, outlines detailed experimental protocols for their determination, and provides a visual representation of a standard experimental workflow.

Core Physicochemical Properties

1,3-Diphenyl-d10-urea, also known as N,N'-di(phenyl-d5)-urea, is the deuterium-labeled form of 1,3-Diphenylurea.[1] It typically presents as a solid at room temperature.[1] The following table summarizes its key physical and chemical properties. Data for the non-deuterated form is included for comparison where available.

| Property | Value (1,3-Diphenyl-d10-urea) | Value (1,3-Diphenylurea) | Reference |

| Molecular Formula | C₁₃H₂D₁₀N₂O | C₁₃H₁₂N₂O | [1] |

| Molecular Weight | 222.31 g/mol | 212.25 g/mol | [1][2][3] |

| Exact Mass | 222.157 Da | 212.09496 Da | [1] |

| Appearance | Solid | White to off-white crystalline solid | [1][4] |

| Melting Point | Not specified | 239-241 °C | [5][6] |

| Boiling Point | 262.0 ± 9.0 °C at 760 mmHg | 262 °C | [1][5] |

| Density | 1.3 ± 0.1 g/cm³ | 1.239 g/cm³ | [1][7] |

| Flash Point | 91.1 ± 18.9 °C | Not available | [1] |

| Vapour Pressure | 0.0 ± 0.5 mmHg at 25°C | Not available | [1] |

| Solubility | Not specified | Soluble in DMSO (~30 mg/mL), dimethylformamide (~30 mg/mL), and pyridine (50 mg/mL). Sparingly soluble in aqueous buffers. | [8] |

| LogP | 2.86 | Not specified | [1] |

| Hydrogen Bond Donor Count | 2 | 2 | [1] |

| Hydrogen Bond Acceptor Count | 1 | 1 | [1] |

| Rotatable Bond Count | 2 | 2 | [1] |

| Purity | 99 atom % D, min 98% Chemical Purity | ≥98% | [2] |

| CAS Number | 108009-46-7 | 102-07-8 | [1][2] |

Experimental Protocols

Accurate determination of physical characteristics is crucial for the application of 1,3-Diphenyl-d10-urea in research and development. Below are detailed methodologies for key experiments.

Determination of Melting Point (Capillary Method)

The melting point of a solid is a key indicator of its purity. The following protocol is a standard method for determining the melting point range of a crystalline solid like a urea compound.[9][10]

Materials and Equipment:

-

Melting point apparatus (e.g., Thiele tube or digital instrument)[11]

-

Capillary tubes (sealed at one end)[11]

-

Sample of 1,3-Diphenyl-d10-urea (finely powdered)

-

Thermometer (calibrated)[11]

-

Heating medium (e.g., paraffin oil for Thiele tube)[9]

-

Mortar and pestle[11]

Procedure:

-

Sample Preparation: Ensure the 1,3-Diphenyl-d10-urea sample is a fine, homogeneous powder. If necessary, grind the crystals using a mortar and pestle.[11]

-

Capillary Tube Packing: Introduce the finely powdered compound into the open end of a capillary tube. Tap the sealed end gently on a hard surface to pack the solid down into a compact column of about 2-3 mm in height.[9]

-

Apparatus Setup:

-

For Digital Apparatus: Place the capillary tube into the designated sample holder in the melting point apparatus.

-

For Thiele Tube: Secure the capillary tube to the thermometer using a thread, ensuring the sample is level with the thermometer's mercury bulb. Immerse the assembly in the Thiele tube containing paraffin oil.[9]

-

-

Heating: Begin heating the apparatus. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting range.[12] For a precise measurement, start heating slowly (1-2 °C/min) when the temperature is about 15-20 °C below the expected melting point.[10][13]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has completely melted into a clear liquid. This range is the melting point.[13]

-

Replication: For accuracy, repeat the measurement with a fresh sample in a new capillary tube at least twice and calculate the mean melting point.[9]

Determination of Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic, or equilibrium, solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium. The shake-flask method is the gold standard for this determination.[14]

Materials and Equipment:

-

Sample of 1,3-Diphenyl-d10-urea

-

Chosen solvent (e.g., DMSO, water, phosphate-buffered saline)

-

Glass vials with screw caps

-

Orbital shaker or agitator with temperature control

-

Analytical balance

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters)

-

Quantification instrument (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid 1,3-Diphenyl-d10-urea to a known volume of the solvent in a glass vial. The presence of undissolved solid must be visible throughout the experiment to ensure saturation.[14]

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the mixture for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples at high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining micro-particulates, filter the supernatant using an appropriate syringe filter.

-

Quantification: Dilute the filtered solution to a suitable concentration and analyze it using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.[14] This concentration represents the thermodynamic solubility.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. 1,3-Diphenylurea-d10 (sym-Diphenylurea-d10) | Isotope-Labeled Compounds | 108009-46-7 | Invivochem [invivochem.com]

- 2. 1,3-Diphenyl-d10-urea | CAS 108009-46-7 | LGC Standards [lgcstandards.com]

- 3. 1,3-Diphenyl-d10-urea | CAS 108009-46-7 | LGC Standards [lgcstandards.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 1,3-Diphenylurea 98 102-07-8 [sigmaaldrich.com]

- 6. 1,3-Diphenylurea - Wikipedia [en.wikipedia.org]

- 7. 1,3-DIPHENYLUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. glpbio.com [glpbio.com]

- 9. Experiment to determine the melting point of urea Requirements: Thermome.. [askfilo.com]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. scribd.com [scribd.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of 1,3-Diphenyl-d10-urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility data for 1,3-Diphenyl-d10-urea. Due to a lack of specific quantitative solubility data for the deuterated isotopologue, this document primarily summarizes the solubility of the non-deuterated form, 1,3-Diphenylurea, as a surrogate. The guide presents this data in structured tables for various solvents and includes detailed, generalized experimental protocols for determining the solubility of urea-based compounds. Additionally, a logical workflow for solubility determination is visualized using a Graphviz diagram. This document is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering both foundational data and practical methodologies for solubility assessment.

Introduction

1,3-Diphenyl-d10-urea is the deuterated form of 1,3-Diphenylurea, a compound known for its cytokinin activity in plants.[1] In drug development and metabolic studies, deuterated compounds are frequently used as internal standards for quantitative analysis or to investigate the kinetic isotope effect. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy.

Solubility Data of 1,3-Diphenylurea (as a surrogate for 1,3-Diphenyl-d10-urea)

The following tables summarize the quantitative and qualitative solubility of 1,3-Diphenylurea in various solvents. This data has been compiled from multiple sources to provide a comparative overview.

Quantitative Solubility Data

| Solvent System | Concentration | Temperature | Method | Reference |

| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL | Not Specified | Not Specified | [1] |

| Dimethylformamide | ~ 30 mg/mL | Not Specified | Not Specified | [1] |

| DMSO:PBS (pH 7.2) (1:20) | ~ 50 µg/mL | Not Specified | Dilution of DMSO stock | [1] |

| Pyridine | 50 mg/mL | Not Specified | Not Specified | [2][3] |

| Water | < 0.1 mg/mL | 17.8 °C (64 °F) | Not Specified | [4] |

Qualitative Solubility Data

| Solvent | Solubility | Reference |

| Methanol | Soluble | [5][6] |

| Ethanol | Moderately Soluble | [5] |

| Aqueous Buffers | Sparingly Soluble | [1] |

Experimental Protocols for Solubility Determination

The following are detailed, generalized methodologies for determining the solubility of urea-based compounds like 1,3-Diphenyl-d10-urea. The most common and accepted method is the shake-flask technique to determine thermodynamic solubility.

Materials and Equipment

-

1,3-Diphenyl-d10-urea (solid)

-

Selected solvents (e.g., DMSO, water, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled orbital shaker or rotator

-

Syringe filters (0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of solid 1,3-Diphenyl-d10-urea to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved particles.

-

Quantification:

-

Using HPLC: Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Inject the diluted sample and determine the concentration based on a pre-established calibration curve.

-

Using UV-Vis Spectrophotometry: If the compound has a chromophore and a known molar absorptivity, measure the absorbance of the diluted filtrate at the wavelength of maximum absorbance (λmax). Calculate the concentration using the Beer-Lambert law.

-

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound using the shake-flask method.

References

An In-depth Technical Guide to the Storage and Stability of Deuterated Ureas

For Researchers, Scientists, and Drug Development Professionals

Deuterated ureas are powerful tools in pharmaceutical research and development, offering significant advantages in enhancing the metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] The substitution of hydrogen with its heavier isotope, deuterium, strengthens the C-D bond compared to the C-H bond. This "kinetic isotope effect" can slow down metabolic processes, particularly those catalyzed by cytochrome P450 enzymes, leading to a longer drug half-life and potentially improved safety and efficacy.[3][4][5] However, to harness these benefits, maintaining the chemical and isotopic integrity of these compounds is paramount. This guide provides a comprehensive overview of the best practices for the storage, handling, and stability testing of deuterated ureas.

Core Principles of Storage and Handling

The primary challenges in preserving the integrity of deuterated compounds, including ureas, are susceptibility to chemical degradation, hygroscopicity, and isotopic dilution via hydrogen-deuterium (H-D) exchange.[3][6] Adherence to proper storage protocols is crucial to mitigate these risks.

Key Recommendations:

-

Temperature: For long-term storage of solid deuterated small molecules, temperatures of 2-8°C or -20°C are standard.[7] Sensitive compounds may require even colder conditions, such as -80°C, to minimize degradation.[3] It is critical to allow containers to warm to room temperature before opening to prevent condensation, which introduces moisture and can facilitate H-D exchange.[7]

-

Atmosphere: Deuterated compounds should be handled and stored under a dry, inert atmosphere like nitrogen or argon to prevent isotopic exchange with atmospheric moisture.[6]

-

Light: Exposure to light, particularly UV radiation, can catalyze chemical degradation. Therefore, storing these compounds in amber vials or other light-protecting containers is essential.[7]

-

Container Integrity: Use tightly sealed containers to prevent the ingress of moisture.[7] For highly sensitive materials, single-use ampoules are ideal for minimizing atmospheric exposure.[3]

Factors Influencing the Stability of Deuterated Ureas

Several environmental and chemical factors can impact the stability of deuterated ureas, affecting both their chemical structure and isotopic purity. Understanding these factors is key to designing appropriate storage and handling procedures.

Caption: Factors influencing the chemical and isotopic stability of deuterated ureas.

Quantitative Stability Data

The stability of urea and its derivatives is highly dependent on temperature and pH. While specific data for every deuterated urea is proprietary, the general behavior of the urea functional group provides a strong framework. Urea is most stable in a pH range of 4-8.[8][9] Stability decreases as temperature increases across all pH values.[9]

| Parameter | Condition | Effect on Stability | Reference |

| Temperature | Increased Temperature (e.g., 25°C to 60°C) | Decreases stability, accelerates degradation. | [9] |

| pH | Acidic (<4) or Basic (>8) | Decreases stability due to acid/base-catalyzed hydrolysis. | [9] |

| pH | Neutral (4 - 8) | Region of maximum stability. | [8][9] |

| Solvent | Aprotic Solvents | Generally preferred to prevent H/D exchange. | [6] |

| Solvent | Protic Solvents (e.g., water, methanol) | Can act as a source of protons for H/D exchange. | [6] |

| Humidity | High Relative Humidity (>60% RH) | Increases risk of hygroscopicity and subsequent degradation/exchange. | [7] |

Note: This table summarizes general trends for the urea functional group. Specific deuterated urea analogues may exhibit different stability profiles.

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to ensure the quality and integrity of deuterated ureas. This involves using stability-indicating analytical methods capable of separating the intact compound from degradants and quantifying isotopic enrichment.[7]

A. Forced Degradation (Stress Testing)

The objective is to identify potential degradation pathways and products under harsh conditions to develop and validate stability-indicating methods.[3]

-

Methodology:

-

Acid/Base Hydrolysis: Dissolve the deuterated urea in a suitable solvent. Treat separate samples with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH). Heat solutions (e.g., at 60°C) for a specified period (e.g., 24 hours).[3]

-

Oxidative Degradation: Treat the compound solution with an oxidizing agent (e.g., 3% H₂O₂). Store at room temperature for a set time.

-

Photostability: Expose the solid compound and its solution to light conditions as specified by ICH Q1B guidelines. A dark control sample must be stored under the same conditions to differentiate between photolytic and thermal degradation.[3]

-

Thermal Degradation: Heat the solid compound at an elevated temperature (e.g., 80°C) for a defined period.

-

Analysis: Analyze all stressed samples and controls by a suitable chromatographic method (e.g., HPLC-UV/MS) to identify and quantify degradants.

-

B. Isotopic Stability (H/D Exchange Monitoring)

The objective is to determine the rate and extent of deuterium loss under relevant conditions.

-

Methodology using NMR:

-

Sample Preparation: Dissolve a precisely weighed amount of the deuterated urea in a protic, deuterated solvent (e.g., D₂O or Methanol-d₄) containing a known internal standard.

-

Initial Spectrum: Acquire a quantitative ¹H NMR spectrum immediately after dissolution (t=0).

-

Time-Course Monitoring: Store the NMR sample under defined conditions (e.g., 25°C). Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 6, 24, 48 hours).

-

Data Analysis: Monitor for the appearance or increase in the integral of proton signals at the deuterated positions relative to the internal standard. This indicates H/D exchange.[3] The rate of exchange can be quantified from this data.

-

Caption: General experimental workflow for a deuterated urea stability testing program.

Relevance in Drug Development: Kinase Inhibitors

Many successful kinase inhibitors, such as Sorafenib, feature a urea moiety critical for their binding and activity. Deuteration of such molecules is a key strategy to improve their metabolic stability.[10][11] These inhibitors often target critical signaling pathways implicated in cancer, such as the RAF/MEK/ERK pathway.

The diagram below illustrates this pathway, which is involved in cell proliferation and survival. A deuterated urea-containing kinase inhibitor can block this pathway, typically at the level of RAF kinases, thereby inhibiting tumor growth. The enhanced stability from deuteration can lead to higher systemic exposure and a more sustained inhibition of the pathway.[10]

Caption: Inhibition of the RAF/MEK/ERK signaling pathway by a deuterated urea kinase inhibitor.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 3. benchchem.com [benchchem.com]

- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical research, and bioanalysis, the pursuit of accuracy, precision, and reliability is paramount. This technical guide provides a comprehensive overview of deuterated internal standards, the undisputed gold standard for robust and reliable quantification, especially when coupled with mass spectrometry techniques.

Core Principles of Deuterated Internal Standards

A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium.[1] This subtle modification allows the mass spectrometer to differentiate between the analyte and the internal standard due to the mass difference, while their near-identical physicochemical properties ensure they behave almost identically throughout the analytical process.[2][3]

The fundamental principle behind their efficacy lies in isotope dilution mass spectrometry (IDMS).[1] By adding a known amount of the deuterated standard to a sample at the earliest stage of preparation, it acts as a perfect mimic for the analyte.[1] Any variability introduced during sample preparation, such as incomplete extraction recovery, and analysis, like fluctuations in instrument response, will affect both the analyte and the deuterated internal standard to the same degree.[2][4] Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, leading to highly accurate and precise quantification.[1]

Key Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers significant advantages over other types of internal standards, such as structural analogs, or quantification without an internal standard.

-

Mitigation of Matrix Effects : A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results.[5][6] Since a deuterated standard ideally co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[5][6]

-

Correction for Sample Preparation Variability : Losses of the analyte during complex sample preparation procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction are effectively compensated for, as the deuterated internal standard experiences similar losses.

-

Compensation for Instrument Variability : Fluctuations in injection volume and detector response are normalized by the constant ratio of the analyte to the internal standard.[7]

-

Improved Accuracy and Precision : The near-identical chemical behavior of a deuterated internal standard to its unlabeled counterpart ensures a more accurate and precise measurement compared to using a structural analog which may have different extraction recoveries and ionization efficiencies.[5]

Quantitative Data Presentation

The superiority of deuterated internal standards is evident in the improved precision and accuracy of quantitative methods.

| Analyte / Internal Standard Pair | Chromatographic Separation | Precision (%RSD) |

| Fluconazole / Deuterated Fluconazole | Partial Separation | 26.2%[4] |

| Fluconazole / Deuterated Fluconazole | Co-eluting | 1.37%[4] |

| Homoserine Lactone / Deuterated Homoserine Lactone | Partial Separation | 6.67%[4] |

| Homoserine Lactone / Deuterated Homoserine Lactone | Co-eluting | 1.35%[4] |

Table 1: Impact of Co-elution on Analytical Precision. This data illustrates the critical importance of co-elution for achieving high precision. When the deuterated internal standard co-elutes with the analyte, the precision is significantly better (lower %RSD).

| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias |

| Deuterated Internal Standard | 101.2 | 3.8 |

| Structural Analog Internal Standard | 115.7 | 12.4 |

Table 2: Comparative Performance of Deuterated vs. Structural Analog Internal Standards. This table demonstrates the superior accuracy (mean bias closer to 100%) and precision (lower standard deviation) achieved with a deuterated internal standard for the quantification of the depsipeptide kahalalide F in a biological matrix.[5]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to successful quantitative analysis using deuterated internal standards.

Quantification of a Small Molecule Drug in Human Plasma

This protocol provides a general framework for the analysis of a small molecule drug in human plasma using protein precipitation.

Materials and Reagents:

-

Blank human plasma

-

Analyte and deuterated internal standard stock solutions

-

Acetonitrile (or other suitable organic solvent) for protein precipitation

Procedure:

-

To 100 µL of plasma sample, calibrator, or quality control (QC) sample, add 10 µL of the deuterated internal standard working solution.[8]

-

Briefly vortex to mix.[8]

-

Add 300 µL of acetonitrile to precipitate the proteins.[8]

-

Vortex for 1 minute to ensure thorough mixing and precipitation.[8]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.[8]

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a cleaner sample extract, which can reduce matrix effects.

Materials and Reagents:

-

Blank urine

-

Analyte and deuterated internal standard stock solutions

-

SPE cartridges

-

Methanol (for conditioning and elution)

-

Aqueous wash solution (e.g., 5% methanol in water)

-

Elution solvent

Procedure:

-

Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.[9]

-

Conditioning: Place the SPE cartridges on a vacuum manifold. Pass 1 mL of methanol through each cartridge, followed by 1 mL of water.[9]

-

Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Pass 1 mL of the aqueous wash solution through the cartridge to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of the elution solvent.[9]

-

Evaporate the eluate to dryness under a stream of nitrogen.[9]

-

Reconstitute the residue in 100 µL of the reconstitution solvent and transfer to an LC vial for analysis.[9]

Quantification of Immunosuppressants in Whole Blood

This protocol details the analysis of immunosuppressive drugs, which is crucial for therapeutic drug monitoring.

Materials and Reagents:

-

Whole blood samples collected in EDTA tubes

-

Deuterated internal standard mix (e.g., d12-Cyclosporine A, 13C,d2-Tacrolimus, 13C,d3-Sirolimus, 13C2,d4-Everolimus)[3]

-

Precipitation reagent: Zinc sulfate solution (0.1 M) in methanol/water[3][10]

Procedure:

-

To 50 µL of whole blood sample, calibrator, or quality control, add the internal standard mix.[3]

-

Add 250 µL of the zinc sulfate precipitation reagent.[3]

-

Vortex for 30 seconds to precipitate proteins.[3]

-

Centrifuge for 5 minutes at high speed.[3]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.[3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Considerations for Using Deuterated Internal Standards

While deuterated internal standards are the gold standard, there are several factors to consider for their successful implementation:

-

Isotopic Purity : The isotopic purity of the deuterated internal standard should be high (ideally ≥98%) to minimize the contribution of any unlabeled analyte in the standard, which could lead to an overestimation of the analyte's concentration.[4]

-

Chemical Purity : High chemical purity (>99%) is necessary to ensure that other compounds do not interfere with the analysis.[4]

-

Position of Deuterium Labeling : Deuterium atoms should be placed in stable positions within the molecule to avoid hydrogen-deuterium exchange with the solvent or matrix.[1][11] Labeling on heteroatoms (e.g., -OH, -NH, -SH) should be avoided.[4][11]

-

Number of Deuterium Atoms : Typically, a mass difference of at least three mass units is recommended to avoid interference from the natural isotopic abundance of the analyte.[12]

-

Isotope Effect : The substitution of hydrogen with the heavier deuterium can sometimes lead to a slight difference in chromatographic retention time, known as the isotope effect.[5][8] It is crucial to ensure that the analyte and the internal standard co-elute to experience the same matrix effects.[5]

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[9] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, especially in complex biological matrices.[9] A thorough understanding of their properties, appropriate selection, and careful method validation are essential for their successful implementation in research, drug development, and regulated bioanalysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. texilajournal.com [texilajournal.com]

- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes & Protocols: Utilizing 1,3-Diphenyl-d10-urea as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Diphenylurea (DPU), also known as carbanilide, is a compound with notable biological activity, primarily recognized for its role as a cytokinin in plants, where it influences cell division and growth.[1][2] Its derivatives have also been explored for various therapeutic applications.[3][4] Accurate quantification of 1,3-Diphenylurea in complex biological matrices is crucial for pharmacokinetic studies, metabolic research, and agricultural science. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.[5]

1,3-Diphenyl-d10-urea is the deuterated analog of 1,3-Diphenylurea and serves as an ideal internal standard for its quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[6] Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes and experiences similar ionization effects, yet it is distinguishable by its mass-to-charge ratio (m/z).[5]

This document provides detailed application notes and protocols for the use of 1,3-Diphenyl-d10-urea as an internal standard for the accurate and precise quantification of 1,3-Diphenylurea in biological samples.

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-Diphenylurea and its deuterated internal standard is presented in Table 1.

| Property | 1,3-Diphenylurea | 1,3-Diphenyl-d10-urea |

| Molecular Formula | C₁₃H₁₂N₂O | C₁₃H₂D₁₀N₂O |

| Molecular Weight | 212.25 g/mol | ~222.31 g/mol |

| Appearance | White to off-white crystalline solid | Solid |

| Melting Point | 238-241 °C | Not specified |

| Solubility | Sparingly soluble in water. Soluble in organic solvents such as ethanol, methanol, and DMSO. | Soluble in organic solvents. |

| CAS Number | 102-07-8 | 108009-46-7 |

Application: Quantification of 1,3-Diphenylurea in Plant Tissue

Overview

This protocol outlines a method for the extraction and quantification of 1,3-Diphenylurea from plant tissue samples using 1,3-Diphenyl-d10-urea as an internal standard with LC-MS/MS.

Experimental Workflow

Caption: A generalized workflow for the quantification of 1,3-Diphenylurea.

Materials and Reagents

-

1,3-Diphenylurea analytical standard

-

1,3-Diphenyl-d10-urea (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Extraction Solvent: 80% Methanol in water

-

Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

-

Plant tissue samples

Protocol

3.4.1. Standard Solution Preparation

-

Prepare a stock solution of 1,3-Diphenylurea (1 mg/mL) in methanol.

-

Prepare a stock solution of 1,3-Diphenyl-d10-urea (1 mg/mL) in methanol.

-

Prepare a working internal standard solution (1 µg/mL) by diluting the stock solution with 80% methanol.

-

Prepare a series of calibration standards by spiking appropriate amounts of the 1,3-Diphenylurea stock solution into the working internal standard solution to achieve a concentration range of 1-1000 ng/mL.

3.4.2. Sample Preparation and Extraction

-

Weigh approximately 100 mg of fresh plant tissue and freeze in liquid nitrogen.

-

Homogenize the frozen tissue to a fine powder.

-

To the homogenized tissue, add 1 mL of pre-chilled 80% methanol containing the internal standard (1,3-Diphenyl-d10-urea) at a final concentration of 100 ng/mL.

-

Vortex vigorously for 1 minute and incubate at 4°C for 30 minutes.

-

Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant.

3.4.3. Solid-Phase Extraction (SPE) Cleanup

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the extraction step onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

-

Elute the analyte and internal standard with 1 mL of 80% methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

3.5.1. Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

3.5.2. Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

3.5.3. MRM Transitions

The following MRM transitions should be monitored:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1,3-Diphenylurea | 213.1 | 93.1 | 25 |

| 1,3-Diphenyl-d10-urea | 223.2 | 98.1 | 25 |

Note: The precursor ion for 1,3-Diphenylurea is the protonated molecule [M+H]⁺. The major fragment at m/z 93.1 corresponds to the aniline fragment ion. For the deuterated standard, the precursor ion is [M+H]⁺ and the corresponding fragment ion is shifted by 5 Da due to the five deuterium atoms on one of the phenyl rings.

Data Analysis and Quantitative Results

The concentration of 1,3-Diphenylurea in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Table 2: Illustrative Calibration Curve Data

| Concentration of 1,3-Diphenylurea (ng/mL) | Peak Area of 1,3-Diphenylurea | Peak Area of 1,3-Diphenyl-d10-urea | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 150,000 | 0.010 |

| 5 | 7,650 | 151,000 | 0.051 |

| 10 | 15,300 | 150,500 | 0.102 |

| 50 | 75,800 | 149,000 | 0.509 |

| 100 | 152,000 | 150,000 | 1.013 |

| 500 | 760,000 | 151,000 | 5.033 |

| 1000 | 1,510,000 | 149,500 | 10.099 |

Application in Biological Research: Cytokinin Signaling

1,3-Diphenylurea exhibits cytokinin activity, a class of plant hormones that regulate various aspects of plant growth and development.[1][2] The accurate quantification of DPU using its deuterated internal standard can be instrumental in studies investigating its role in cytokinin signaling pathways.

Cytokinin Signaling Pathway

The cytokinin signaling pathway is a multi-step phosphorelay system.

Caption: A simplified diagram of the cytokinin signaling pathway.

This pathway is initiated by the binding of cytokinin (such as 1,3-Diphenylurea) to a histidine kinase receptor in the cell membrane. This leads to a phosphorylation cascade that ultimately activates transcription factors (Type-B ARRs) in the nucleus, resulting in the expression of cytokinin-responsive genes.

Conclusion

The use of 1,3-Diphenyl-d10-urea as an internal standard provides a robust and reliable method for the quantitative analysis of 1,3-Diphenylurea in various biological matrices. The detailed protocols and application examples provided herein serve as a comprehensive guide for researchers and scientists in the fields of agricultural science, drug development, and metabolic research. The high precision and accuracy afforded by this stable isotope dilution method are essential for generating high-quality data in these demanding research areas.

References

- 1. Urea, N,N'-diphenyl- [webbook.nist.gov]

- 2. Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

Application Note: High-Throughput Quantification of 1,3-Diphenylurea in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1,3-Diphenylurea in human plasma. The method utilizes 1,3-Diphenyl-d10-urea as a stable isotope-labeled internal standard to ensure accuracy and precision by compensating for matrix effects and variability during sample processing.[1][2] A simple protein precipitation procedure allows for high-throughput sample preparation. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The method was validated over a linear range of 1 to 1000 ng/mL and demonstrated excellent accuracy, precision, and recovery. This methodology is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving 1,3-Diphenylurea.

Introduction

1,3-Diphenylurea and its derivatives are a class of compounds with diverse biological activities, including applications as herbicides and potential therapeutic agents.[3] Accurate and reliable quantification of these compounds in biological matrices is crucial for understanding their pharmacokinetics, efficacy, and safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed.[4][5]

A significant challenge in LC-MS/MS-based bioanalysis is the potential for matrix effects, where co-eluting endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[5][6] The use of a stable isotope-labeled internal standard (SIL-IS), such as 1,3-Diphenyl-d10-urea, is the most effective strategy to mitigate these effects.[1][2] A SIL-IS co-elutes with the analyte and experiences similar ionization effects, providing a reliable reference for quantification.[2]

This application note provides a detailed protocol for the extraction and quantification of 1,3-Diphenylurea in human plasma using 1,3-Diphenyl-d10-urea as the internal standard.

Experimental

Materials and Reagents

-

1,3-Diphenylurea (analytical standard)

-

1,3-Diphenyl-d10-urea (internal standard)[1]

-

LC-MS grade acetonitrile and methanol

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

LC System: Agilent 1290 Infinity II UHPLC or equivalent

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent with an electrospray ionization (ESI) source

Standard and Sample Preparation

Stock Solutions: Stock solutions of 1,3-Diphenylurea and 1,3-Diphenyl-d10-urea were prepared in methanol at a concentration of 1 mg/mL.

Working Solutions: Working standard solutions of 1,3-Diphenylurea were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards. A working internal standard solution of 1,3-Diphenyl-d10-urea was prepared at a concentration of 100 ng/mL in the same diluent.

Plasma Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the 100 ng/mL internal standard working solution (1,3-Diphenyl-d10-urea).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient:

-

Start at 10% B

-

Linear gradient to 95% B over 3.0 minutes

-

Hold at 95% B for 1.0 minute

-

Return to 10% B over 0.1 minutes

-

Equilibrate at 10% B for 1.9 minutes

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Gas Temperature: 325 °C

-

Gas Flow: 8 L/min

-

Nebulizer Pressure: 45 psi

-

Sheath Gas Temperature: 350 °C

-

Sheath Gas Flow: 11 L/min

-

Capillary Voltage: 4000 V

-

Detection Mode: Multiple Reaction Monitoring (MRM)

The following diagram illustrates the experimental workflow:

Results and Discussion

Method Validation

The LC-MS/MS method was validated for linearity, precision, accuracy, recovery, and matrix effect.

Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. A linear regression with 1/x² weighting yielded a correlation coefficient (r²) of >0.99.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low, medium, and high. The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | 6.8 | 8.2 | 105.4 |

| Low | 3 | 5.1 | 6.5 | 98.7 |

| Medium | 100 | 3.9 | 4.8 | 101.2 |

| High | 800 | 3.2 | 4.1 | 99.5 |

Recovery and Matrix Effect: The extraction recovery of 1,3-Diphenylurea and the internal standard was consistent across the QC levels. The use of the deuterated internal standard effectively compensated for matrix effects, with the normalized matrix factor being close to 1.

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | 92.5 | 98.2 |

| High | 800 | 94.1 | 101.5 |

Signaling Pathway Context

While 1,3-Diphenylurea itself is not a well-established therapeutic with a defined signaling pathway, related diarylurea compounds are known to act as kinase inhibitors. For instance, some diarylurea derivatives inhibit receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), which are key components of signaling pathways that regulate cell growth and proliferation. Inhibition of these pathways is a common strategy in cancer therapy.

The following diagram illustrates a simplified signaling pathway that could be targeted by diarylurea-based inhibitors:

Conclusion

This application note describes a sensitive, specific, and high-throughput LC-MS/MS method for the quantification of 1,3-Diphenylurea in human plasma. The use of its deuterated internal standard, 1,3-Diphenyl-d10-urea, ensures the reliability of the results by correcting for matrix-induced variations. The simple sample preparation and rapid analysis time make this method well-suited for routine analysis in a regulated bioanalytical laboratory.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-throughput quantitative bioanalysis by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantitative Analysis Using 1,3-Diphenyl-d10-urea

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the use of 1,3-Diphenyl-d10-urea as an internal standard in the quantitative analysis of phenylurea-based compounds, focusing on the herbicide Diuron as a representative analyte. The protocols outlined below are intended for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, a common and robust analytical technique in environmental monitoring, food safety, and pharmaceutical analysis.

Application Note: Quantitative Determination of Diuron in Environmental Water Samples using 1,3-Diphenyl-d10-urea as an Internal Standard by LC-MS/MS

Introduction

Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) is a widely used herbicide for the control of broadleaf and grassy weeds.[1][2] Its persistence in the environment, particularly in water sources, necessitates sensitive and accurate monitoring methods to ensure environmental and human safety.[1] This application note describes a robust and reliable method for the quantitative analysis of Diuron in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 1,3-Diphenyl-d10-urea as an internal standard.

1,3-Diphenyl-d10-urea is an ideal internal standard for this application due to its structural similarity to Diuron, ensuring comparable behavior during sample extraction and ionization, which is crucial for accurate quantification. The deuterium labeling provides a distinct mass difference for selective detection by the mass spectrometer without significantly altering its chemical properties.

Principle

Water samples are first fortified with a known concentration of 1,3-Diphenyl-d10-urea. The samples then undergo solid-phase extraction (SPE) to concentrate the analyte and internal standard while removing matrix interferences. The concentrated extract is subsequently analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of Diuron to that of the 1,3-Diphenyl-d10-urea internal standard against a calibration curve prepared with known concentrations of Diuron.

Experimental Protocols

Materials and Reagents

-

Analytes and Standards:

-

Diuron (analytical standard, >98% purity)

-

1,3-Diphenyl-d10-urea (internal standard, isotopic purity >98%)

-

-

Solvents and Reagents:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB)

-

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of Diuron and 1,3-Diphenyl-d10-urea in 10 mL of methanol, respectively.

-

Working Standard Solutions: Prepare a series of working standard solutions of Diuron by serial dilution of the primary stock solution with methanol to create calibration standards.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the 1,3-Diphenyl-d10-urea primary stock solution with methanol.

Sample Preparation (Solid-Phase Extraction)

-

Sample Collection: Collect 100 mL of water sample in a clean glass container.

-

Fortification: Add a precise volume of the 1,3-Diphenyl-d10-urea internal standard spiking solution to each sample to achieve a final concentration of 100 ng/L.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of ultrapure water to remove hydrophilic impurities.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elution: Elute the retained analytes with 5 mL of methanol.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 20% B to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Diuron: Precursor ion (m/z) 233.0 -> Product ion 1 (m/z) 72.0 (Quantifier), Product ion 2 (m/z) 46.0 (Qualifier)[1]

-

1,3-Diphenyl-d10-urea: Precursor ion (m/z) 223.1 -> Product ion (m/z) 103.1 (Quantifier - Note: This is a predicted transition and should be optimized experimentally.)

-

-

Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.

-

Data Presentation

Table 1: Method Validation Data for the Quantification of Diuron in Water

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 3.0 ng/L[1] |

| Limit of Quantification (LOQ) | 10 ng/L |

| Accuracy (Recovery %) at 20 ng/L | 95% (± 5%)[1] |

| Precision (RSD %) at 20 ng/L | < 10%[1] |

Note: The recovery and precision data are based on a similar validated method for Diuron analysis.[1] The performance with 1,3-Diphenyl-d10-urea as an internal standard is expected to be comparable or better.

Table 2: Representative Quantitative Data for Diuron in Spiked Water Samples

| Sample ID | Spiked Diuron Concentration (ng/L) | Measured Diuron Concentration (ng/L) | Recovery (%) |

| QC_Low | 10 | 9.8 | 98 |

| QC_Mid | 50 | 51.5 | 103 |

| QC_High | 100 | 97.2 | 97 |

| Environmental Sample 1 | Not Spiked | 15.3 | - |

| Environmental Sample 2 | Not Spiked | < LOD | - |

Mandatory Visualizations

References

Protocol for Using Deuterated Standards in Mass Spectrometry: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative mass spectrometry (MS), particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving the highest levels of accuracy and precision is paramount. Deuterated internal standards, which are stable isotope-labeled analogs of the analyte where one or more hydrogen atoms are replaced by deuterium, are widely regarded as the gold standard for quantitative analysis. Their near-identical chemical and physical properties to the analyte of interest ensure they co-elute during chromatography and experience similar ionization efficiencies, effectively compensating for variations in sample preparation, injection volume, and instrument response.[1] This document provides a comprehensive guide to the principles, best practices, and detailed protocols for the effective use of deuterated standards in mass spectrometry.

Core Principles and Best Practices

The fundamental advantage of using a deuterated internal standard (DIS) is its ability to compensate for variations that can compromise quantitative accuracy.[2] By adding a known amount of the DIS to each sample at the beginning of the workflow, the ratio of the analyte to the internal standard can be used for accurate quantification, even in the presence of sample loss or matrix effects.

Key Best Practices for Using Deuterated Standards:

-

Timing of Addition: The deuterated internal standard should be added to the sample as early as possible in the sample preparation workflow to account for any analyte loss during extraction and other processing steps.

-

Concentration: The concentration of the internal standard should be similar to the expected concentration of the analyte in the samples to ensure a robust and reliable measurement.

-

Isotopic Purity: It is crucial to use a deuterated standard with high isotopic purity to minimize any contribution of the unlabeled analyte from the standard itself, which can affect the accuracy of the measurement, especially at the lower limit of quantitation.

-

Location of Deuterium Labels: Deuterium atoms should be placed on a part of the molecule that is chemically stable and does not undergo hydrogen-deuterium exchange with the solvent or during sample processing.[3]

-

Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects. However, slight retention time shifts can sometimes occur due to the deuterium isotope effect.

-

Method Validation: Any quantitative method using a deuterated internal standard must be thoroughly validated to assess its linearity, accuracy, precision, and selectivity.

Experimental Protocols

The following are detailed methodologies for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis.

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.

Materials:

-

Plasma samples

-

Deuterated internal standard stock solution

-

Cold acetonitrile (ACN) with 0.1% formic acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the deuterated internal standard stock solution to the plasma sample.

-

Vortex briefly to mix.

-

Add 300 µL of cold ACN with 0.1% formic acid to the sample.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.

-

The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.

Materials:

-

Urine samples

-

Deuterated internal standard stock solution

-

SPE cartridges (e.g., C18)

-

Vacuum manifold

-

Methanol (for conditioning)

-

Water (for equilibration)

-

Wash solvent (e.g., 5% methanol in water)

-

Elution solvent (e.g., acetonitrile)

-

Nitrogen evaporator

-

Reconstitution solvent

Procedure:

-

Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.

-

Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.

-

Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridge to go dry.

-

Sample Loading: Load the pre-treated urine sample onto the cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approximately 1 mL/min).

-

Washing: Pass 1 mL of the wash solvent through the cartridge to remove unretained interferences.

-

Drying: Dry the cartridge under vacuum for 5 minutes.

-

Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.

-